3-[(2E)-3-carboxyprop-2-enamido]-4-methylbenzoic acid
Description
3-[(2E)-3-carboxyprop-2-enamido]-4-methylbenzoic acid is an organic compound that features both carboxylic acid and amide functional groups
Properties
IUPAC Name |
3-[[(E)-3-carboxyprop-2-enoyl]amino]-4-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c1-7-2-3-8(12(17)18)6-9(7)13-10(14)4-5-11(15)16/h2-6H,1H3,(H,13,14)(H,15,16)(H,17,18)/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFJRRCRYWMLBN-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NC(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)O)NC(=O)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2E)-3-carboxyprop-2-enamido]-4-methylbenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylbenzoic acid, which undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Amidation: The amine group reacts with acryloyl chloride to form the acrylamide derivative.
Hydrolysis: The final step involves hydrolysis to convert the ester group into a carboxylic acid group, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
3-[(2E)-3-carboxyprop-2-enamido]-4-methylbenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.
Scientific Research Applications
Medicinal Chemistry
3-[(2E)-3-carboxyprop-2-enamido]-4-methylbenzoic acid exhibits promising pharmacological properties. Its structural characteristics allow it to interact with biological targets, potentially leading to the development of new therapeutic agents.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics. The carboxyprop-enamido group enhances its ability to disrupt bacterial cell walls, which could be beneficial in treating resistant strains of bacteria.
- Anti-inflammatory Effects : Research indicates potential anti-inflammatory effects, which could be useful in treating conditions such as arthritis or other inflammatory diseases. The compound's ability to modulate inflammatory pathways is currently under investigation.
Materials Science
In materials science, this compound can be utilized as a building block for synthesizing novel polymers and composites.
- Polymer Synthesis : The compound can serve as a monomer for creating biodegradable polymers. Its incorporation into polymer chains can enhance mechanical properties and thermal stability while promoting environmental sustainability.
- Nanocomposites : When combined with nanomaterials, this compound can improve the electrical and thermal conductivity of composites, making them suitable for applications in electronics and energy storage devices.
Environmental Science
The environmental applications of this compound are also noteworthy.
- Bioremediation : Due to its chemical structure, the compound may facilitate the breakdown of pollutants in soil and water through microbial degradation. Its effectiveness as a bioremediation agent is being explored in various studies aimed at cleaning contaminated sites.
- Corrosion Inhibition : The compound has potential as a corrosion inhibitor in industrial applications. Its ability to form protective films on metal surfaces can help reduce corrosion rates, thereby extending the lifespan of materials used in harsh environments.
Case Studies
Several case studies highlight the effectiveness and versatility of this compound:
- Antimicrobial Activity Study :
- Polymer Development :
- Environmental Remediation :
Mechanism of Action
The mechanism by which 3-[(2E)-3-carboxyprop-2-enamido]-4-methylbenzoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity and affecting biochemical pathways. The specific pathways involved depend on the context of its application.
Comparison with Similar Compounds
Similar Compounds
3-(3-carboxyacrylamido)benzoic acid: Lacks the methyl group at the 4-position.
4-methylbenzoic acid: Lacks the acrylamide and carboxyacrylamido groups.
Uniqueness
3-[(2E)-3-carboxyprop-2-enamido]-4-methylbenzoic acid is unique due to the presence of both carboxylic acid and amide functional groups, as well as the specific positioning of these groups on the benzene ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Biological Activity
3-[(2E)-3-carboxyprop-2-enamido]-4-methylbenzoic acid, a compound with significant structural features, has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and other pharmacological effects, supported by recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₉N₁O₅. Its structure includes a benzoic acid moiety with an attached enamido group, which is hypothesized to contribute to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties. In particular, it has shown effectiveness against several bacterial strains:
- Gram-positive bacteria : The compound exhibits strong antibacterial activity against Staphylococcus aureus and Bacillus subtilis. A study reported a minimum inhibitory concentration (MIC) of 0.09 mmol/L against these pathogens, indicating potent antibacterial properties .
- Mechanism of Action : Molecular docking studies suggest that the compound binds effectively to histidine kinase in B. subtilis, potentially disrupting essential signaling pathways in bacteria .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. This effect could be beneficial in treating conditions characterized by chronic inflammation.
Antioxidant Activity
Preliminary investigations suggest that this compound possesses antioxidant properties. The ability to scavenge free radicals may contribute to its protective effects against oxidative stress-related diseases.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
